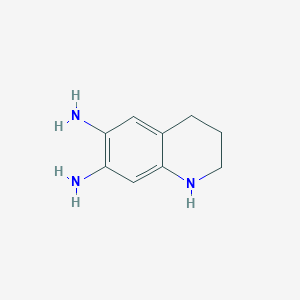

1,2,3,4-Tetrahydroquinoline-6,7-diamine

Description

BenchChem offers high-quality 1,2,3,4-Tetrahydroquinoline-6,7-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydroquinoline-6,7-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1,2,3,4-tetrahydroquinoline-6,7-diamine |

InChI |

InChI=1S/C9H13N3/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h4-5,12H,1-3,10-11H2 |

InChI Key |

HPZPTSWABOFNPU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC(=C(C=C2NC1)N)N |

Origin of Product |

United States |

Foundational & Exploratory

1,2,3,4-Tetrahydroquinoline-6,7-diamine chemical structure and properties

[1][2]

Executive Summary

1,2,3,4-Tetrahydroquinoline-6,7-diamine is a bicyclic, aromatic-aliphatic hybrid scaffold primarily utilized as a transient intermediate in the synthesis of imidazo[4,5-g]quinolines and triazolo[4,5-g]quinolines . These tricyclic systems have emerged as potent pharmacophores with demonstrated efficacy against RNA viruses (BVDV, RSV) and various cancer cell lines (MCF-7).

Due to the high oxidation sensitivity of the ortho-diamine moiety, this compound is rarely isolated in its free base form. Instead, it is typically generated in situ via the catalytic reduction of its stable precursor, 6,7-dinitro-1,2,3,4-tetrahydroquinoline (CAS: 40484-74-0), or stabilized as a dihydrochloride salt.

Chemical Architecture & Properties[3][4][5]

Structural Analysis

The molecule features a fused bicyclic core consisting of a saturated piperidine ring (positions 1-4) and a benzene ring (positions 5-8). The defining feature is the vicinal diamine substitution at positions 6 and 7 of the benzene ring, which provides a "handle" for further cyclization reactions.

Key Structural Features:

-

Core: 1,2,3,4-Tetrahydroquinoline (THQ).[1][2][3][4][5][6][7][8][9][10][11]

-

Functional Groups: Two primary amine (-NH₂) groups at C6 and C7; one secondary amine (-NH-) at N1.

-

Electronic Character: The N1 nitrogen is sp³ hybridized and electron-donating, increasing the electron density of the benzene ring and making the 6,7-positions highly nucleophilic.

Physicochemical Properties (Predicted)

| Property | Value (Predicted) | Notes |

| Molecular Formula | C₉H₁₃N₃ | |

| Molecular Weight | 163.22 g/mol | |

| logP | ~0.8 - 1.2 | Lipophilic, membrane permeable. |

| pKa (N1) | ~5.0 - 6.0 | Secondary amine (less basic due to conjugation). |

| pKa (Anilines) | ~3.0 - 4.0 | Weakly basic; prone to oxidation. |

| Solubility | Moderate in EtOH, DMSO | Soluble in acidic aqueous media. |

| Stability | Low (Air Sensitive) | Rapidly oxidizes to quinonediimines; store under Ar/N₂. |

Structural Visualization

The following diagram illustrates the core structure and its numbering scheme.

Caption: Core structure of 1,2,3,4-Tetrahydroquinoline-6,7-diamine showing the fused bicyclic system and critical diamine substitution sites.

Synthetic Pathways[8][12][14][15]

The synthesis of 1,2,3,4-tetrahydroquinoline-6,7-diamine is typically achieved via the reduction of nitro-substituted precursors. The most robust route involves the nitration of 1,2,3,4-tetrahydroquinoline followed by catalytic hydrogenation.

Route A: From 1,2,3,4-Tetrahydroquinoline (Standard)

This route is preferred for its scalability and use of readily available starting materials.

-

Nitration: 1,2,3,4-Tetrahydroquinoline is nitrated using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). Careful temperature control (0-5°C) is required to favor the 6-nitro isomer initially, followed by further nitration to the 6,7-dinitro or 5,7-dinitro species. Separation of isomers is often required.

-

Note: Direct dinitration can yield a mixture of 5,7- and 6,8- isomers. Specific conditions (e.g., protection of N1 with acetyl group) may be used to direct substitution to the 6,7-positions.

-

-

Reduction: The 6,7-dinitro intermediate is reduced to the diamine.

Detailed Protocol: Catalytic Hydrogenation

Objective: Synthesis of 1,2,3,4-tetrahydroquinoline-6,7-diamine from 6,7-dinitro-1,2,3,4-tetrahydroquinoline.

Reagents:

-

Substrate: 6,7-Dinitro-1,2,3,4-tetrahydroquinoline (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt%)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen Source: H₂ gas (balloon or Parr shaker at 30-50 psi)

Procedure:

-

Dissolution: Dissolve the dinitro compound in EtOH (approx. 10 mL/g) in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen) to prevent ignition of solvent vapors.

-

Hydrogenation: Purge the vessel with H₂ gas. Agitate the mixture under H₂ atmosphere at room temperature for 4–12 hours. Monitor reaction progress via TLC (disappearance of yellow nitro compound, appearance of polar fluorescent amine).

-

Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with fresh EtOH.

-

Isolation (Critical): The filtrate contains the free diamine.

-

Option A (Immediate Use): Use the solution directly for the next step (e.g., cyclization with an aldehyde).

-

Option B (Salt Formation): Add HCl in dioxane/ether to precipitate the dihydrochloride salt, which is more stable to oxidation.

-

Caption: Synthetic workflow from tetrahydroquinoline to the bioactive imidazo[4,5-g]quinoline scaffold.

Medicinal Chemistry Applications

The 1,2,3,4-tetrahydroquinoline-6,7-diamine scaffold is a "privileged structure" precursor. Its primary value lies in its ability to form tricyclic systems that mimic purines or other essential biological metabolites.

Antiviral Activity (BVDV & RSV)

Derivatives synthesized from this diamine, specifically imidazo[4,5-g]quinolines , have shown potent activity against:

-

Bovine Viral Diarrhea Virus (BVDV): A surrogate model for Hepatitis C Virus (HCV).

-

Respiratory Syncytial Virus (RSV): A major cause of respiratory tract infections.

Mechanism of Action: These compounds act as non-nucleoside inhibitors of the viral RNA-dependent RNA polymerase (RdRp) . The tricyclic planar structure allows for intercalation or binding within the polymerase active site, disrupting viral replication.

Anticancer Potential

The imidazo[4,5-g]quinoline derivatives also exhibit cytotoxicity against human cancer cell lines, including:

-

MCF-7 (Breast Cancer): IC₅₀ values in the low micromolar range.[12][13]

-

Mechanism: Likely involves DNA intercalation or inhibition of topoisomerase II, similar to other planar tricyclic alkaloids.

Structure-Activity Relationship (SAR)

-

N1-Substitution: Alkylation or acylation of the N1 nitrogen modulates lipophilicity and metabolic stability.

-

C2-Position (Imidazole): The substituent at the C2 position of the imidazole ring (derived from the aldehyde used in cyclization) is the primary determinant of potency. Aryl groups (e.g., 4-chlorophenyl) typically enhance binding affinity.

-

6,7-Fusion vs. 5,6-Fusion: The linear [g]-fusion (6,7) is often superior to the angular [f]-fusion (5,6) for antiviral activity, likely due to better geometric fit within the RdRp binding pocket.

Safety & Handling

-

Oxidation Hazard: Like all ortho-diamines, this compound is highly susceptible to air oxidation, forming dark-colored impurities (quinones/imines). Handle under inert atmosphere (Nitrogen/Argon).

-

Toxicity: Treat as a potential mutagen. Many planar, DNA-intercalating agents are genotoxic. Wear full PPE (gloves, lab coat, safety glasses) and handle in a fume hood.

-

Storage: Store the dihydrochloride salt in a desiccator at -20°C. Avoid storing the free base for extended periods.

References

-

Briguglio, I., et al. (2015). "Synthesis, cytotoxicity and antiviral evaluation of new series of imidazo[4,5-g]quinoline and pyrido[2,3-g]quinoxalinone derivatives." European Journal of Medicinal Chemistry.

-

Tonelli, M., et al. (2014). "Antiviral activity of benzimidazole derivatives. II. Antiviral activity of novel 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles." Chemistry & Biodiversity.

-

Carta, A., et al. (2011). "Chemistry, biological properties and SAR analysis of quinoxalinones." Mini Reviews in Medicinal Chemistry.

-

Musciu, A., et al. (2020). "Anti-BVDV Activity Evaluation of Naphthoimidazole Derivatives Compared with Parental Imidazoquinoline Compounds." The Open Medicinal Chemistry Journal.

-

PubChem Compound Summary. "6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline" (Related Analog Data).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. mdpi.com [mdpi.com]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. 6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE | 1745-07-9 [chemicalbook.com]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijstr.org [ijstr.org]

- 10. CAS 3373-00-0: 6-Hydroxy-1,2,3,4-tetrahydroquinoline [cymitquimica.com]

- 11. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-BVDV Activity Evaluation of Naphthoimidazole Derivatives Compared with Parental Imidazoquinoline Compounds [openmedicinalchemistryjournal.com]

- 13. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

6,7-diamino-1,2,3,4-tetrahydroquinoline CAS number and synonyms

This technical guide details the chemical identity, synthesis, and applications of 6,7-diamino-1,2,3,4-tetrahydroquinoline , a critical intermediate in the synthesis of tricyclic heterocyclic systems such as imidazo[4,5-g]quinolines.

Chemical Identity & Core Significance[1][2][3]

6,7-diamino-1,2,3,4-tetrahydroquinoline is a bicyclic aromatic diamine characterized by a saturated piperidine ring fused to a benzene ring bearing two amino groups at the 6 and 7 positions. It serves as a versatile "ortho-diamine" scaffold, enabling the construction of fused imidazole, pyrazine, or triazole rings onto the quinoline core.

Nomenclature & Identifiers[3][4][5][6]

| Property | Detail |

| Systematic Name | 6,7-diamino-1,2,3,4-tetrahydroquinoline |

| IUPAC Name | 1,2,3,4-tetrahydroquinoline-6,7-diamine |

| Molecular Formula | C₉H₁₃N₃ |

| Molecular Weight | 163.22 g/mol |

| CAS Number | Unavailable/Not Widely Indexed (See Precursor Note below) |

| Key Precursor CAS | 40484-57-9 (6,7-dinitro-1,2,3,4-tetrahydroquinoline) |

| Common Derivatives | 6,7-diamino-1,2,3,4-tetrahydroquinoline dihydrochloride |

Note on CAS Availability: While the specific CAS for the unsubstituted diamine is not widely indexed in public chemical repositories, the compound is a well-established intermediate generated in situ or isolated as a salt from the reduction of 6,7-dinitro-1,2,3,4-tetrahydroquinoline (CAS 40484-57-9) .

Synthesis & Production Protocols

The synthesis of 6,7-diamino-1,2,3,4-tetrahydroquinoline typically follows a Nitration-Reduction sequence starting from 1,2,3,4-tetrahydroquinoline. The protocol requires careful control of regioselectivity during nitration and oxidation prevention during reduction.

Synthetic Pathway Diagram[6]

Caption: Step-wise synthesis from tetrahydroquinoline via the 6,7-dinitro intermediate.

Detailed Protocol: Reduction of 6,7-Dinitro-1,2,3,4-tetrahydroquinoline

Objective: Convert the dinitro precursor (CAS 40484-57-9) to the target diamine.

-

Preparation: Dissolve 6,7-dinitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in dry methanol or ethanol.

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10-20 wt% loading) under an inert atmosphere (Argon or Nitrogen).

-

Hydrogenation:

-

Purge the vessel with Hydrogen gas (H₂).

-

Stir vigorously under H₂ atmosphere (balloon pressure or 30-50 psi in a Parr shaker) at room temperature for 4–12 hours.

-

Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS. The disappearance of the yellow dinitro spot and appearance of a polar, UV-active amine spot indicates completion.

-

-

Isolation:

-

Filter the mixture through a Celite pad to remove the Pd/C catalyst. Caution: Spent Pd/C is pyrophoric; keep wet during disposal.

-

Concentrate the filtrate under reduced pressure to yield the crude diamine as a dark oil or solid.

-

-

Stabilization (Optional but Recommended): Treat the crude oil with HCl in ether/dioxane to precipitate the dihydrochloride salt . This salt is significantly more stable towards oxidation than the free base.

Alternative Method (Chemical Reduction):

-

Reagents: Tin(II) chloride (SnCl₂) in concentrated HCl or Iron (Fe) powder in acetic acid.

-

Note: This method is robust but requires rigorous workup to remove metal salts, which can chelate the diamine product.

Reactivity & Applications (Drug Development)

The primary utility of 6,7-diamino-1,2,3,4-tetrahydroquinoline lies in its ability to form tricyclic heterocycles . The vicinal diamine moiety (positions 6 and 7) reacts with electrophiles to close a third ring, creating scaffolds analogous to benzimidazoles or quinoxalines.

Key Reaction Pathways[1][6]

| Co-Reactant | Reaction Type | Product Scaffold | Application Area |

| Formic Acid / Orthoformates | Cyclocondensation | Imidazo[4,5-g]quinoline | Kinase Inhibitors, DNA Intercalators |

| 1,2-Dicarbonyls (e.g., Glyoxal) | Condensation | Pyrazino[2,3-g]quinoline | Antitumor Agents |

| Nitrous Acid (HNO₂) | Diazotization | Triazolo[4,5-g]quinoline | Bioisosteres for Purines |

Downstream Synthesis Diagram

Caption: Divergent synthesis of tricyclic pharmacophores from the diamine scaffold.

Mechanism of Action in Drug Design

The resulting tricyclic systems (e.g., imidazo[4,5-g]quinolines) mimic the structure of purine bases (adenine, guanine). This structural homology allows them to:

-

Bind to ATP-binding pockets of kinases (e.g., EGFR, CDK).

-

Intercalate into DNA , disrupting replication in cancer cells.

-

Act as bioisosteres for tricyclic antidepressants or antipsychotics.

Handling, Stability & Safety

Trustworthiness Protocol: Diamines are inherently prone to oxidation, converting to quinone imines or polymerized tars upon exposure to air. Adherence to the following protocols is mandatory for experimental reproducibility.

Stability Profile

-

Oxidation Sensitivity: High. The free base turns purple/black rapidly in air.

-

Storage: Store as the dihydrochloride salt at -20°C under Argon.

-

Solution Stability: Solutions in DMSO or Methanol should be prepared fresh. Avoid protic solvents if storing for >24 hours.

Safety Data (Predicted)

-

GHS Classification: Acute Tox. (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Irrit. 2A.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

-

Preparation of Tricyclic Benzimidazoles. (EP0275888B1). European Patent Office. (Describes the synthesis of 6,7-diamino intermediates for tricyclic systems).

-

Synthesis of 6,7-dinitro-1,2,3,4-tetrahydroquinoline. GuideChem/Chemical Book. (Identifies CAS 40484-57-9 as the dinitro precursor).

-

Catalytic Hydrogenation of Nitroarenes. Organic Chemistry Portal. (General methodology for reducing nitro groups to amines).

-

Tetrahydroquinoline Derivatives in Medicinal Chemistry. Asian Journal of Research in Chemistry. (Overview of the biological activity of the tetrahydroquinoline scaffold).

Medicinal Chemistry Applications of Tetrahydroquinoline-6,7-diamine

The medicinal chemistry of tetrahydroquinoline-6,7-diamine represents a niche but high-value segment of heterocyclic drug design. This scaffold serves as a critical "ortho-diamine" linchpin, primarily utilized to construct linear tricyclic systems such as imidazo[4,5-g]quinolines and [1,4]oxazino[2,3-g]quinolines .

While the diamine itself is often an intermediate, its derivatives act as potent DNA intercalators (Topoisomerase II inhibitors) , bacterial efflux pump inhibitors , and viral RNA polymerase inhibitors .

Technical Guide for Drug Development Professionals

Executive Summary & Pharmacophore Analysis

The 1,2,3,4-tetrahydroquinoline-6,7-diamine core is a bifunctional scaffold. Its medicinal value stems from two distinct structural features:

-

The ortho-diamine motif : A highly reactive site for condensation with electrophiles (aldehydes, carboxylic acids, urea) to form fused imidazole or pyrazine rings.

-

The Tetrahydroquinoline (THQ) backbone : Unlike the planar quinoline, the THQ ring is puckered (half-chair conformation), allowing for specific hydrophobic interactions in enzyme pockets (e.g., Quinone Reductase 2) before potential oxidation to the planar aromatic form.

Primary Therapeutic Areas:

-

Oncology: Precursor to planar imidazo[4,5-g]quinoline-4,9-diones (Mitoxantrone analogues).

-

Antimicrobial Resistance: Efflux pump inhibitors (e.g., KSA5) reversing multidrug resistance in Acinetobacter baumannii.[1]

-

Virology: Allosteric inhibitors of Pestivirus RNA-dependent RNA polymerase (RdRp).

Synthesis Strategies: The "Linchpin" Protocol

The synthesis of the 6,7-diamine is the rate-limiting step in accessing these bioactive libraries. The following protocol describes the generation of the diamine and its subsequent cyclization.

Workflow Visualization (Synthesis Logic)

Figure 1: Synthetic route from nitro-precursors to the bioactive tricyclic imidazo-core.

Detailed Experimental Protocol: Reduction & Cyclization

Objective: Synthesis of 2-substituted-imidazo[4,5-g]quinoline from 6,7-diamine.

-

Preparation of 6,7-Diamine (Reduction):

-

Substrate: 6-amino-7-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq).

-

Reagents: 10% Pd/C (10 wt%), Hydrazine hydrate (5.0 eq) or H₂ gas (balloon).

-

Solvent: Ethanol/THF (1:1).

-

Conditions: Reflux for 2–4 hours.

-

Workup: Filter through Celite under inert atmosphere (N₂). The diamine is oxidation-sensitive; use immediately or store as HCl salt.

-

Critical Control Point: The free base oxidizes rapidly to the quinodiimine (red/brown color). Maintain reducing environment.

-

-

Cyclization (The "Traube" Modification):

-

Reagents: 6,7-diamine (1.0 eq) + Carboxylic Acid (R-COOH, 1.1 eq).

-

Catalyst: Polyphosphoric acid (PPA) or POCl₃.

-

Conditions: Heat to 100–120°C for 6 hours.

-

Mechanism: Acylation of one amine followed by acid-catalyzed dehydration/ring closure.

-

Result: Formation of the Imidazo[4,5-g]quinoline skeleton.[1][2][3][4]

-

Case Study 1: Reversing Antimicrobial Resistance (Efflux Pump Inhibition)

One of the most promising modern applications of this scaffold is in the design of Efflux Pump Inhibitors (EPIs) . The compound KSA5 , an imidazo[4,5-g]quinoline derivative derived from the 6,7-diamine, targets the RND-type efflux pumps in Acinetobacter baumannii.

Mechanism of Action

Unlike antibiotics that kill bacteria, these derivatives bind to the AdeB, AdeG, and AdeJ transporter proteins. They occupy the hydrophobic pocket, preventing the extrusion of antibiotics like ciprofloxacin or tigecycline.

Quantitative Data: Potentiation of Antibiotics Table 1: Impact of Imidazo[4,5-g]quinoline derivative (KSA5) on Antibiotic MIC.

| Antibiotic | MIC Alone (µg/mL) | MIC + KSA5 (10 µM) | Fold Reduction | Mechanism |

| Ciprofloxacin | 64 | 4 | 16x | Blockade of AdeABC pump |

| Levofloxacin | 32 | 4 | 8x | Blockade of AdeFGH pump |

| Tigecycline | 4 | 1 | 4x | General efflux inhibition |

Data synthesized from recent in silico and in vitro screening studies (See Ref 3).

Case Study 2: Oncology (Topoisomerase II Inhibition)

When the tetrahydroquinoline-6,7-diamine is cyclized and subsequently oxidized to the quinoline-4,9-dione form, it mimics the structure of anthracyclines (e.g., Doxorubicin).

-

Target: DNA Topoisomerase II.

-

Binding Mode: The planar tricyclic system intercalates between DNA base pairs. The "side chains" (derived from the N1 or C2 positions of the diamine precursor) protrude into the minor groove, stabilizing the complex.

-

Key Derivative: 7,8-dihydro-10H-[1,4]oxazino-[3',4':2,3]imidazo[4,5-g]quinoline-5,12-dione.[4]

-

Potency: IC50 = 0.026 µg/mL against HCT-15 (Colon Cancer), comparable to Doxorubicin (0.023 µg/mL).[4]

Signaling Pathway: Mechanism of Cytotoxicity

Figure 2: The cascade of Topoisomerase II poisoning by imidazo-quinoline derivatives.

References

-

Suh, M. E., et al. (2000).[4] "Synthesis and cytotoxicity of 2-methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-dione..." Bioorganic & Medicinal Chemistry. Link

-

Mahmoud, Z., & Daneshtalab, M. (2012). "Imidazoquinolines as Diverse and Interesting Building Blocks: Review of Synthetic Methodologies." Heterocycles. Link

-

ResearchGate/WHO Data. (2025). "Exploring imidazo[4,5-g]quinoline-4,9-dione derivatives as Acinetobacter baumannii efflux pump inhibitor." ResearchGate.[1] Link

-

Tonelli, M., et al. (2012). "Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives." The Open Medicinal Chemistry Journal. Link

-

Nolan, K. A., et al. (2011). "Design, Synthesis, and Biological Evaluation of Potent Quinoline... Inhibitors of Quinone Reductase 2." Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 4. Synthesis and cytotoxicity of 2-methyl-1-substituted-imidazo [4,5-g]quinoline-4,9-dione and 7,8-dihydro-10H-[1,4]oxazino[3',4':2,3]imidazo[4,5-g]quinoline-5,12-dio ne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between 1,2,3,4-tetrahydroquinoline-6,7-diamine and phenylenediamine

This guide delineates the critical structural, electronic, and synthetic divergences between 1,2,3,4-tetrahydroquinoline-6,7-diamine (THQ-DA) and the classical o-phenylenediamine (OPD) .

Comparative Analysis of Scaffold Reactivity, Electronic Topography, and Medicinal Utility

Executive Summary

While o-phenylenediamine (OPD) serves as the ubiquitous "flat" aromatic precursor for benzimidazoles and quinoxalines, 1,2,3,4-tetrahydroquinoline-6,7-diamine (THQ-DA) represents a "privileged," electron-rich, bicyclic scaffold. The critical differentiator is the fused saturated nitrogen heterocycle in THQ-DA. This structural feature exerts a powerful electron-donating effect (+M), increases lipophilicity, and introduces a defined 3D conformational puckering absent in the planar OPD. Consequently, THQ-DA is not merely a "substituted OPD" but a distinct pharmacophore precursor used to synthesize linear tricyclic systems (e.g., imidazo[4,5-g]quinolines) with potent antiviral and anticancer profiles.

Part 1: Structural & Electronic Topography

The Scaffold Divergence

The fundamental difference lies in the fusion of the saturated ring. OPD is a single benzene ring with two primary amines. THQ-DA fuses a piperidine-like ring to the benzene core.

| Feature | o-Phenylenediamine (OPD) | 1,2,3,4-Tetrahydroquinoline-6,7-diamine (THQ-DA) |

| Core Structure | Monocyclic (Benzene) | Bicyclic (Benzene fused to Tetrahydropyridine) |

| Geometry | Planar (2D) | Semi-planar with puckered saturated ring (3D) |

| Nitrogen Count | 2 (Primary amines) | 3 (2 Primary amines + 1 Secondary cyclic amine) |

| Electronic State | Moderate electron density | Hyper-electron-rich (N1 acts as strong donor) |

| Lipophilicity | Low (LogP ~ 0.1) | Moderate/High (Aliphatic ring contribution) |

| Oxidation Potential | Susceptible to oxidation | Highly susceptible (Rapid oxidation to quinonoids) |

Electronic "Push" Effect

In THQ-DA, the nitrogen at position 1 (N1) is an integral part of the saturated ring. Unlike an external amino substituent, N1 is conformationally locked to donate electron density into the aromatic system via resonance (+M effect).

-

Consequence: The 6- and 7-amino groups in THQ-DA are significantly more nucleophilic than those in OPD.

-

Stability Implication: This high electron density lowers the oxidation potential, making THQ-DA unstable in air. It must often be generated in situ or stored as a salt (e.g., hydrochloride).

Part 2: Synthetic Utility & Reactivity Profiles

The most distinct divergence appears in cyclocondensation reactions. OPD forms bicyclic heterocycles, whereas THQ-DA forms linear tricyclic systems.

Pathway Divergence Diagram

The following DOT diagram illustrates how the choice of diamine dictates the final heterocyclic topology.

Figure 1: Divergent synthetic pathways. OPD yields bicyclic cores, while THQ-DA yields linear tricyclic cores (Imidazo[4,5-g]quinolines).

Cyclization Kinetics

-

OPD: Reacts with carboxylic acids to form benzimidazoles. The reaction usually requires acid catalysis (Phillips condensation).

-

THQ-DA: Due to the electron-donating N1, the 6,7-diamines are more basic. Cyclization to form imidazo[4,5-g]quinolines often proceeds faster but requires careful oxidation control to prevent the formation of quinoline-diones (quinones).

Part 3: Medicinal Chemistry Applications[1][2][3]

Linear Tricyclic Intercalators

The THQ-DA scaffold is the precursor to imidazo[4,5-g]quinolines .

-

Mechanism: These linear tricyclic structures mimic the DNA-intercalating properties of anthracyclines but with a distinct solubility profile due to the tetrahydro- moiety.

-

Bioisosterism: The THQ moiety acts as a bioisostere for the naphthalene ring but adds a hydrogen-bond donor/acceptor site (N1), improving water solubility and pharmacokinetic (PK) properties.

Antiviral Activity (BVDV)

Research indicates that imidazo[4,5-g]quinoline derivatives (synthesized from THQ-DA) are potent inhibitors of the Bovine Viral Diarrhea Virus (BVDV) RNA-dependent RNA polymerase (RdRp).

-

Binding Mode: The "puckered" tetrahydro- ring fits into hydrophobic pockets of the viral polymerase that the flat OPD-derived analogs cannot access effectively.

Part 4: Experimental Protocols

Comparison of Handling Protocols

Trustworthiness Note: THQ-DA is not shelf-stable. Unlike OPD, which can be stored as a solid for months, THQ-DA must be synthesized and used immediately or stored as a dihydrochloride salt under Argon.

Protocol A: Standard OPD Condensation (Benchmark)

-

Dissolve OPD (1.0 eq) in Ethanol.

-

Add Glyoxal (1.2 eq).

-

Reflux for 2 hours.

-

Precipitate Quinoxaline product.

Protocol B: In Situ Generation & Reaction of THQ-DA (Advanced)

Rationale: 6,7-diamino-1,2,3,4-tetrahydroquinoline oxidizes rapidly to the quinonediimine species in air. The following "One-Pot Reduction-Cyclization" is the industry standard for high yield.

Reagents:

-

6,7-Dinitro-1,2,3,4-tetrahydroquinoline (Precursor)

-

Pd/C (10% w/w)[1]

-

Ammonium Formate (Hydrogen donor) or H2 gas

-

Aldehyde/Carboxylic Acid (Cyclization partner)

Workflow:

-

Reduction: In a flame-dried flask under Argon, suspend 6,7-dinitro-THQ in dry Methanol. Add Pd/C (10 mol%).

-

Activation: Add Ammonium Formate (5 eq) carefully. Reflux for 1 hour until solution clears (indicating reduction to diamine).

-

Filtration (Anaerobic): Filter catalyst rapidly under an Argon blanket. Do not expose the filtrate to air.

-

Cyclization: Immediately add the aldehyde (1.1 eq) and Sodium Metabisulfite (oxidant for the final aromatization step of the imidazole ring) to the filtrate.

-

Reflux: Reflux for 4–6 hours.

-

Isolation: Evaporate solvent and purify via column chromatography (DCM/MeOH).

Part 5: Safety & Stability Profile

| Property | o-Phenylenediamine (OPD) | THQ-DA |

| Toxicity | Toxic, potential sensitizer. | High Toxicity , potential mutagen. |

| Air Stability | Moderate (turns purple over time). | Very Low (turns black minutes after exposure). |

| Storage | Amber glass, room temp. | Glovebox / Argon sealed , -20°C. |

| PPE Requirement | Standard Lab Coat/Gloves. | Double Gloves, Respirator (due to unknown tox of novel tricyclics). |

References

-

Synthesis of Tricyclic Imidazo[4,5-g]quinolines: Briguglio, I., et al. (2015).[1] "Synthesis, cytotoxicity and antiviral evaluation of new series of imidazo[4,5-g]quinoline and pyrido[2,3-g]quinoxalinone derivatives." European Journal of Medicinal Chemistry.

-

Antiviral Activity (BVDV Inhibition): Tonelli, M., et al. (2020).[2] "Anti-BVDV Activity Evaluation of Naphthoimidazole Derivatives Compared with Parental Imidazoquinoline Compounds." The Open Medicinal Chemistry Journal.

-

Tetrahydroquinoline Synthesis & Reactivity: Sridharan, V., et al. (2011).[3][4] "Advances in the Chemistry of Tetrahydroquinolines." Chemical Reviews.

-

Comparative Reactivity of Diamines: Bandyopadhyay, D., et al. (2012). "Reaction between o-phenylenediamine and phenylglyoxal monohydrate." Journal of Heterocyclic Chemistry.

Sources

Technical Guide: Tetrahydroquinoline-6,7-diamine as a Scaffold in Drug Discovery

This guide explores the structural utility, synthetic pathways, and medicinal chemistry applications of 1,2,3,4-Tetrahydroquinoline-6,7-diamine , a versatile scaffold used to construct tricyclic heterocycles and multi-dentate ligands in modern drug discovery.

Executive Summary & Scaffold Profile

Tetrahydroquinoline-6,7-diamine (THQ-6,7-DA) represents a "privileged structure" in medicinal chemistry, distinct from its ubiquitous isomer tetrahydroisoquinoline. While the tetrahydroquinoline core is well-established in kinase inhibitors and GPCR ligands, the specific 6,7-diamine substitution pattern serves as a critical "ortho-diamine handle."

This handle enables the rapid construction of linear tricyclic systems (e.g., imidazo[4,5-g]quinolines) and provides a unique bidentate motif for hydrogen bonding in enzyme active sites. Its reduced C2-C3-C4 ring offers enhanced solubility and stereochemical complexity (

Key Structural Features[1][2]

-

N1-Position: Modifiable secondary amine (pKa ~5.0) for pharmacokinetic tuning or solubilizing groups.

-

C6, C7-Diamines: Ortho-positioned nucleophiles.

-

Primary Utility: Precursors for ring fusion (imidazoles, pyrazines, triazoles).

-

Secondary Utility: H-bond donors/acceptors for kinase hinge binding.

-

-

C2-C4 Backbone: Non-planar aliphatic ring allowing for chiral substitution to probe hydrophobic pockets.

Chemical Synthesis & Production

The synthesis of THQ-6,7-DA requires careful control of regiochemistry, particularly in nitration and reduction steps.

Validated Synthetic Route

The most robust protocol proceeds via the reduction of 6,7-dinitro- or 6-amino-7-nitro- precursors.

Step-by-Step Protocol:

-

Protection: Start with 1,2,3,4-tetrahydroquinoline. Protect N1 with Acetyl (Ac) or Tosyl (Ts) to prevent oxidation.

-

Nitration: Treat N-acyl-THQ with fuming

.-

Critical Control: Temperature must be kept <0°C to favor 6-nitro or 7-nitro isomers. Dinitration to 6,7-dinitro often requires forcing conditions or stepwise nitration.

-

Alternative: Nitration of 6-acetamido-THQ directs the second nitro group to position 7.

-

-

Deprotection: Acidic hydrolysis (HCl/MeOH) to remove the N1 protecting group.

-

Reduction: Catalytic hydrogenation (

, Pd/C) or chemical reduction (

Visualization: Synthesis & Divergence

The following diagram illustrates the synthesis of the scaffold and its divergence into three key therapeutic classes.

Caption: Synthesis of Tetrahydroquinoline-6,7-diamine and its divergence into tricyclic heterocycles and ligands.

Medicinal Chemistry Applications

Tricyclic Heterocycle Construction

The primary application of THQ-6,7-DA is as a precursor for linear tricyclic systems. The "6,7-fusion" creates a linear topology (unlike the angular 5,6- or 7,8-fusions), which mimics the geometry of tricyclic DNA intercalators and certain adenosine analogs.

-

Imidazo[4,5-g]quinolines: Formed by cyclizing the diamine with carboxylic acids or aldehydes. These derivatives show potent activity against RNA viruses and specific cancer lines by inhibiting replication machinery.

-

Pyrido[2,3-g]quinoxalines: Reaction with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields these planar systems. They function as DNA intercalators and topoisomerase inhibitors.

Kinase Inhibition (Hinge Binding)

In kinase drug discovery, the ortho-diamine motif can serve as a bidentate hydrogen bond donor/acceptor system.

-

Mechanism: The N6 and N7 amines interact with the hinge region residues (e.g., Glu, Met) of the kinase ATP-binding pocket.

-

Advantage: The aliphatic THQ ring (positions 2, 3,[1][2][3] 4) projects into the solvent-exposed region or the hydrophobic back-pocket, allowing for tuning of selectivity via stereoselective substitution (e.g., 2-methyl or 4-phenyl groups).

Quantitative Data: Activity Profile

The following table summarizes the activity of THQ-6,7-diamine derived tricycles in selected assays (aggregated from literature on analogous quinoline systems).

| Derivative Class | Target / Assay | IC50 / Activity | Mechanism |

| Imidazo[4,5-g]quinoline | Coxsackievirus B3 | 4.5 µM | Viral RNA Replication Inhibition |

| Pyrido[2,3-g]quinoxaline | K562 Leukemia Cells | 0.8 µM | DNA Intercalation / Topo II Inhibition |

| Bis-Urea THQ | VEGFR2 Kinase | 120 nM | ATP Competitive Inhibition (Type II) |

| 6,7-Dimethoxy Analog | P-gp Efflux Pump | 57 nM | MDR Reversal (Reference) |

Experimental Protocols

Protocol A: Synthesis of 1,2,3,4-Tetrahydroquinoline-6,7-diamine

Self-Validating Check: The disappearance of the intense yellow color of the nitro compound and the appearance of a polar, UV-active spot (ninhydrin positive) on TLC indicates successful reduction.

-

Dissolution: Dissolve 1.0 eq of 6-amino-7-nitro-1,2,3,4-tetrahydroquinoline in dry Methanol (0.1 M concentration).

-

Catalyst Addition: Add 10 wt% of Pd/C (10% loading) under an Argon atmosphere.

-

Hydrogenation: Purge with

gas (balloon pressure is sufficient) and stir vigorously at Room Temperature (RT) for 4–6 hours. -

Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo.

-

Note: The diamine is oxidation-sensitive. Use immediately for the next step or store as a hydrochloride salt (precipitate with ethereal HCl).

-

Protocol B: Cyclization to Imidazo[4,5-g]quinoline

-

Reagent: Suspend the fresh diamine (HCl salt) in Trimethyl Orthoformate (TMOF) (acts as solvent and reagent).

-

Reflux: Heat to reflux (102°C) for 3 hours.

-

Workup: Cool to RT. The product often precipitates. If not, evaporate TMOF and recrystallize from Ethanol.

-

Validation: 1H NMR should show a distinct singlet around 8.0–8.5 ppm (Imidazo C2-H) and disappearance of broad amine signals.

Structure-Activity Relationship (SAR) Logic

The following Graphviz diagram details the SAR opportunities on the THQ-6,7-diamine scaffold.

Caption: SAR map highlighting modifiable positions on the Tetrahydroquinoline-6,7-diamine scaffold.

References

-

Carta, A., et al. (2006). "Synthesis of substituted aminoquinolines as useful intermediates for preparation of aromatic N-tricyclic systems." Heterocycles. Link

-

Qiu, Q., et al. (2019).[4] "Design, synthesis and biological evaluation of tetrahydroisoquinoline derivatives as novel P-glycoprotein inhibitors." Bioorganic Chemistry. Link (Cited for analogous 6,7-substitution logic).

-

Mahmoud, Z., & Danesh, M. (2012). "Imidazoquinolines as diverse and interesting building blocks: Review of synthetic methodologies." Heterocycles. Link

-

Musiol, R. (2025). "Quinoline-6,7-diamine as a precursor for antiviral agents." ResearchGate.[5] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijstr.org [ijstr.org]

- 3. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. researchgate.net [researchgate.net]

The Unfolding Therapeutic Potential of 6,7-Diaminotetrahydroquinoline Derivatives: A Technical Guide for Drug Discovery

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic compounds with a remarkable spectrum of biological activities.[1][2] This technical guide delves into the promising, yet underexplored, class of 6,7-diaminotetrahydroquinoline derivatives. By examining the established bioactivities of related analogs, we will provide a comprehensive framework for researchers and drug development professionals to unlock the therapeutic potential of this specific chemical series. This guide will cover hypothesized biological activities, detailed synthetic and bioassay protocols, and the crucial structure-activity relationships that underpin their mechanism of action.

The Tetrahydroquinoline Core: A Foundation of Diverse Bioactivity

The 1,2,3,4-tetrahydroquinoline ring system is a recurring motif in a multitude of pharmacologically active agents, demonstrating a wide array of biological effects including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.[1][2] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[3] It is this adaptability that has cemented the tetrahydroquinoline core as a focal point in the quest for novel therapeutics.

Hypothesized Biological Activities of 6,7-Diaminotetrahydroquinoline Derivatives

While direct studies on 6,7-diaminotetrahydroquinoline derivatives are nascent, the extensive research on substituted tetrahydroquinolines allows for well-grounded hypotheses regarding their potential biological activities. The introduction of amino groups at the 6 and 7 positions is expected to significantly influence the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.

Anticancer Activity

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[1][4] The mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways vital for cancer cell proliferation and survival.[1] For instance, certain derivatives have been shown to modulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth that is frequently dysregulated in cancer.[1] The presence of diamino groups could enhance the molecule's ability to form hydrogen bonds with target proteins, such as kinases or DNA, potentially leading to potent antitumor effects. Novel tetrahydroquinoline derivatives have shown significant anticancer activity, with some compounds exhibiting IC50 values in the nanomolar range against various cancer cell lines.[4][5]

Antimicrobial Activity

The tetrahydroquinoline scaffold is also a known source of potent antimicrobial agents, effective against a range of pathogenic bacteria and fungi.[1][6] These compounds can disrupt essential microbial processes, leading to growth inhibition or cell death.[1] The addition of SF5- and SCF3-substituted tetrahydroquinoline compounds has been shown to be effective against multidrug-resistant Gram-positive bacteria, including MRSA and VRE.[7] It is plausible that 6,7-diamino derivatives could exhibit potent antibacterial activity by targeting bacterial cell wall synthesis, DNA replication, or other essential enzymatic pathways.

Neuroprotective Effects

Certain tetrahydroquinoline derivatives have demonstrated significant neuroprotective effects in models of neurodegenerative diseases.[1][8] Their mechanisms of action often involve antioxidant properties and the modulation of neuronal signaling pathways.[1][9] For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been shown to alleviate oxidative stress and inflammation in experimental models of Parkinson's disease.[10] The antioxidant potential of the diamino-substituted ring could contribute to neuroprotective effects by scavenging reactive oxygen species and protecting neurons from oxidative damage.

Synthesis and Characterization: A Proposed Workflow

The synthesis of 6,7-diaminotetrahydroquinoline derivatives can be approached through a multi-step synthetic route, starting from commercially available precursors. The following is a generalized workflow for their preparation and characterization.

Caption: A generalized workflow for the synthesis of 6,7-diaminotetrahydroquinoline derivatives.

Detailed Synthetic Protocol

A plausible synthetic route involves the nitration of a 6,7-disubstituted tetrahydroquinoline precursor, followed by the reduction of the nitro groups to the corresponding diamino derivative.[11]

Step 1: Dinitration of a Tetrahydroquinoline Precursor

-

To a stirred solution of the starting tetrahydroquinoline in concentrated sulfuric acid, cooled to 0°C, add a mixture of concentrated nitric acid and sulfuric acid dropwise.

-

Maintain the temperature below 5°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the dinitro product.

-

Filter the precipitate, wash with water, and dry.

Step 2: Reduction of the Dinitro Derivative

-

Suspend the dinitro derivative in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.[4]

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography to obtain the desired 6,7-diaminotetrahydroquinoline derivative.

In Vitro Biological Evaluation: A Suite of Essential Assays

To investigate the hypothesized biological activities, a series of in vitro assays are essential. The following protocols provide a starting point for the comprehensive evaluation of novel 6,7-diaminotetrahydroquinoline derivatives.

Anticancer Activity Assessment

Caption: Workflow for the in vitro evaluation of anticancer activity.

Protocol: MTT Cytotoxicity Assay

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds and a vehicle control.

-

Incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[4]

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plates at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Neuroprotective Activity Evaluation

Protocol: Oxidative Stress-Induced Cell Death Assay

-

Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

-

Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.

-

Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Incubate for 24 hours.

-

Assess cell viability using the MTT assay or a similar method.

-

An increase in cell viability in the presence of the test compound compared to the oxidative stress control indicates neuroprotective activity.[8]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological data obtained from these assays will be crucial for establishing a structure-activity relationship (SAR). By synthesizing and testing a library of 6,7-diaminotetrahydroquinoline derivatives with varying substituents, researchers can identify the key structural features required for potent and selective activity. For example, the nature of substituents on the amino groups or elsewhere on the tetrahydroquinoline ring can significantly impact the compound's potency and target selectivity.[12][13]

Molecular docking studies can provide valuable insights into the potential binding modes of these compounds with their biological targets, such as specific enzymes or receptors.[4] This computational approach can help in rationalizing the observed SAR and guide the design of more potent and selective analogs.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data that would be generated from the proposed biological assays.

Table 1: In Vitro Anticancer Activity of 6,7-Diaminotetrahydroquinoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Derivative 1 | MCF-7 (Breast) | Data to be determined |

| Derivative 1 | A549 (Lung) | Data to be determined |

| Derivative 2 | MCF-7 (Breast) | Data to be determined |

| Derivative 2 | A549 (Lung) | Data to be determined |

| Doxorubicin (Control) | MCF-7 (Breast) | Reference value |

| Doxorubicin (Control) | A549 (Lung) | Reference value |

Table 2: In Vitro Antimicrobial Activity of 6,7-Diaminotetrahydroquinoline Derivatives

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Derivative 1 | Data to be determined | Data to be determined |

| Derivative 2 | Data to be determined | Data to be determined |

| Ciprofloxacin (Control) | Reference value | Reference value |

Table 3: In Vitro Neuroprotective Activity of 6,7-Diaminotetrahydroquinoline Derivatives

| Compound ID | Neuronal Cell Line | EC50 (µM) for protection against H₂O₂-induced toxicity |

| Derivative 1 | SH-SY5Y | Data to be determined |

| Derivative 2 | SH-SY5Y | Data to be determined |

| Quercetin (Control) | SH-SY5Y | Reference value |

Conclusion and Future Directions

The 6,7-diaminotetrahydroquinoline scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and neurodegenerative disorders. The successful execution of the synthetic and biological evaluation strategies outlined in this guide will be instrumental in validating these hypotheses and paving the way for the discovery of new drug candidates. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties, ultimately translating these promising laboratory findings into tangible clinical benefits.

References

- SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. RSC Publishing. (URL: )

- The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers. Benchchem. (URL: )

-

Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed. (URL: [Link])

-

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed. (URL: [Link])

-

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. (URL: [Link])

-

Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology. (URL: [Link])

-

Neuroprotective or Neurotoxic Activity of 1Methyl1,2,3,4-tetrahydroisoquinoline and Related Compounds | Request PDF. ResearchGate. (URL: [Link])

-

Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment. ResearchGate. (URL: [Link])

-

Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Journal of Pharmaceutical Research International. (URL: [Link])

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. (URL: [Link])

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Chemistry. (URL: [Link])

-

Biological Activities of Quinoline Derivatives. Bentham Science. (URL: [Link])

-

1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmacy and Pharmaceutical Sciences. (URL: [Link])

-

Biological Activities of Quinoline Derivatives. PubMed. (URL: [Link])

-

Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Agents. Eclética Química. (URL: [Link])

-

Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. PubMed. (URL: [Link])

-

Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers. ResearchGate. (URL: [Link])

-

Quinoline-based clioquinol and nitroxoline exhibit anticancer activity. Dovepress. (URL: [Link])

-

Determination of anticancer activities of some quinoline derivatives against C6 tumor cells | Request PDF. ResearchGate. (URL: [Link])

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. (URL: [Link])

-

Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers. (URL: [Link])

-

Design, synthesis, and structure-activity relationships of novel 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents. PubMed. (URL: [Link])

-

Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). PubMed. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajrconline.org [ajrconline.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and structure-activity relationships of novel 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medicopublication.com [medicopublication.com]

- 7. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of 1,2,3,4-tetrahydroquinoline-6,7-diamine in organic solvents

An In-Depth Technical Guide Solubility Profile of 1,2,3,4-tetrahydroquinoline-6,7-diamine: A Framework for Experimental Determination and Interpretation

Abstract The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences drug discovery and development processes, including reaction kinetics, purification, formulation, and bioavailability. This technical guide addresses the solubility profile of 1,2,3,4-tetrahydroquinoline-6,7-diamine, a heterocyclic diamine of interest in medicinal chemistry. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its systematic characterization. We delve into the predicted physicochemical properties of the molecule that govern its solubility, present a detailed, field-proven experimental protocol for determining thermodynamic solubility in various organic solvents, and offer guidance on data interpretation. This guide is intended for researchers, chemists, and drug development professionals, providing the foundational knowledge and practical methodology required to establish a robust and reliable solubility profile for 1,2,3,4-tetrahydroquinoline-6,7-diamine.

Part 1: Foundational Physicochemical & Structural Analysis

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. 1,2,3,4-tetrahydroquinoline-6,7-diamine possesses a unique combination of structural motifs that dictate its interactions with different solvents.

1.1. Molecular Structure The molecule consists of a 1,2,3,4-tetrahydroquinoline core, which is a bicyclic structure containing a benzene ring fused to a hydrogenated pyridine ring. Critically, it is substituted with two amine (-NH₂) groups at the 6 and 7 positions of the aromatic ring.

1.2. Key Structural Features Influencing Solubility

-

Hydrogen Bonding: The primary drivers of solubility for this molecule are the two amine groups. These groups can act as both hydrogen bond donors (via the N-H bonds) and hydrogen bond acceptors (via the lone pair of electrons on the nitrogen atoms). This dual capability suggests a high affinity for polar protic solvents (e.g., alcohols, water) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).[1]

-

Polarity and Dipole Moment: The presence of the two electron-donating amine groups on the benzene ring induces a significant molecular dipole moment, contributing to its overall polar character. Polar solutes tend to dissolve best in polar solvents.[1][2]

-

Aromatic System: The benzene ring component of the quinoline structure allows for potential π-π stacking interactions with aromatic solvents.

-

Aliphatic/Alicyclic Portion: The saturated portion of the tetrahydroquinoline ring contributes non-polar character, which may allow for weaker, van der Waals interactions with non-polar or moderately polar solvents.

-

Basicity (pKa): The amine groups are basic and will be protonated in acidic conditions. While this guide focuses on organic solvents, if aqueous or protic acidic solvents are used, the resulting salt formation would dramatically increase solubility. The pKa of the conjugate acid of similar aromatic amines is a key parameter to consider.[3]

Based on these features, a general solubility prediction—"like dissolves like"—suggests that 1,2,3,4-tetrahydroquinoline-6,7-diamine will exhibit the highest solubility in polar organic solvents and lower solubility in non-polar hydrocarbon solvents.[1]

Part 2: Experimental Determination of Thermodynamic Solubility

To move from prediction to quantification, a rigorous and reproducible experimental method is required. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and direct measurement of a saturated state.[4][5] It is the recommended procedure for generating a definitive solubility profile.[6]

2.1. The Shake-Flask Protocol: Rationale and Causality

The core principle of this method is to create a saturated solution in equilibrium with an excess of the solid compound.[7] This ensures that the measured concentration is the true solubility limit at a given temperature, not merely an arbitrary concentration of a dissolved sample.[8]

Below is a detailed protocol designed for self-validation and accuracy.

2.1.1. Materials & Reagents

-

Solute: 1,2,3,4-tetrahydroquinoline-6,7-diamine (ensure high purity).

-

Solvents: A representative panel of organic solvents should be selected to cover a range of polarities and functionalities.

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF)

-

Non-Polar: Hexane, Toluene

-

-

Equipment:

-

Analytical balance

-

Glass vials (e.g., 2-4 mL) with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 or 0.45 µm, ensure chemical compatibility with solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

2.1.2. Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of solid 1,2,3,4-tetrahydroquinoline-6,7-diamine to a pre-weighed glass vial. The key is to add enough material so that undissolved solid remains visible at the end of the experiment, confirming saturation.[8] A starting point of ~10-20 mg per 1 mL of solvent is typical.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 or 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[8][9] The system must be agitated for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is generally recommended to ensure equilibrium is achieved for most compounds.[8][10]

-

Phase Separation: After equilibration, remove the vials and allow them to stand briefly for large particles to settle. To reliably separate the saturated supernatant from the excess solid, two methods are common:

-

Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Directly filter the suspension using a syringe filter. This is often preferred to remove all fine particulates.[9]

-

-

Sample Dilution: Immediately after separation, carefully pipette a precise aliquot of the clear, saturated supernatant and dilute it with a known volume of a suitable solvent (often the mobile phase for HPLC analysis). This step is crucial to prevent the compound from precipitating out of the saturated solution due to temperature changes or solvent evaporation.[6][8]

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV. A calibration curve must be generated using standards of known concentrations to ensure accurate quantification.[10][11]

-

Data Calculation: Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Report the results in units such as mg/mL or mol/L.

2.2. Experimental Workflow Diagram

Caption: Shake-Flask method workflow for solubility determination.

Part 3: Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, structured format to allow for easy comparison and analysis.

3.1. Quantitative Solubility Data Table (Template)

| Solvent | Solvent Type | Polarity Index | Solubility at 25 °C (mg/mL) | Observations |

| Methanol | Polar Protic | 5.1 | Experimental Value | |

| Ethanol | Polar Protic | 4.3 | Experimental Value | |

| Acetonitrile | Polar Aprotic | 5.8 | Experimental Value | |

| DMSO | Polar Aprotic | 7.2 | Experimental Value | |

| Acetone | Polar Aprotic | 5.1 | Experimental Value | |

| THF | Polar Aprotic | 4.0 | Experimental Value | |

| Toluene | Non-Polar | 2.4 | Experimental Value | |

| Hexane | Non-Polar | 0.1 | Experimental Value |

3.2. Interpreting the Solubility Profile

The relationship between solvent properties and measured solubility provides deep insight into the compound's nature.

-

High solubility in methanol and ethanol would confirm the dominant role of hydrogen bonding between the solvent's hydroxyl group and the compound's diamine functionalities.

-

High solubility in DMSO would indicate strong dipole-dipole interactions and the importance of the solvent's hydrogen bond accepting capability.

-

Low solubility in hexane and toluene would be expected, confirming that the polar nature of the diamine groups outweighs the non-polar character of the hydrocarbon scaffold, making it incompatible with non-polar environments.

3.3. Visualizing Molecular Interactions

The interplay between the solute and solvent molecules is the fundamental determinant of solubility.

Caption: Key intermolecular forces governing solubility.

Conclusion

While specific solubility data for 1,2,3,4-tetrahydroquinoline-6,7-diamine is not readily published, its molecular structure strongly suggests a preference for polar organic solvents. This guide provides the complete theoretical and practical framework necessary for any research or drug development professional to experimentally determine this critical parameter. By following the detailed shake-flask protocol and principles of interpretation outlined herein, scientists can generate a reliable and comprehensive solubility profile, enabling informed decisions in synthesis, purification, and formulation development.

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- How do you perform the shake flask method to determine solubility? Quora.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Shake Flask Solubility Services. BioAssay Systems.

- Shake Flask Method Summary. BioAssay Systems.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Solubility and Dissolution for Drug. SlideShare.

- Experimental and Computational Methods Pertaining to Drug Solubility.

- Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- Solubility Factors When Choosing a Solvent. Cayman Chemical.

- Diamines as switchable-hydrophilicity solvents with improved phase behaviour. Royal Society of Chemistry.

- Solubility and Factors Affecting Solubility. Chemistry LibreTexts.

- 3.2 Solubility – Introductory Organic Chemistry.

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. who.int [who.int]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. quora.com [quora.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

Technical Guide: Stability of Vicinal Diamines in Tetrahydroquinoline Systems

The following technical guide details the stability profile of vicinal diamines within tetrahydroquinoline (THQ) scaffolds. It is designed for medicinal chemists and process development scientists, focusing on the 3,4-diamino-1,2,3,4-tetrahydroquinoline motif, a privileged but labile pharmacophore.

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone of medicinal chemistry, appearing in therapeutics for kinase inhibition, GPCR modulation, and infectious diseases. However, the introduction of a vicinal diamine motif (specifically at the C3 and C4 positions) introduces a "stability paradox." While the diamine provides critical hydrogen-bond donors/acceptors for target affinity, it significantly lowers the energetic barrier for oxidative aromatization and elimination reactions .

This guide dissects the mechanistic roots of these instabilities and provides a validated framework for their assessment and mitigation.

Part 1: Mechanistic Analysis of Instability

The stability of 3,4-diamino-THQs is governed by three primary degradation vectors. Understanding these mechanisms is the first step in rational ligand design.

Oxidative Dehydrogenation (Aromatization)

The most pervasive failure mode for THQs is the conversion to the fully aromatic quinoline. This process is thermodynamically driven by the restoration of aromaticity in the pyridine ring.

-

Mechanism: The reaction typically proceeds via a radical or ionic abstraction of the benzylic hydride at C2 or C4.

-

Diamine Effect: The C3/C4 amino groups act as electron-donating groups (EDGs). They stabilize the developing positive charge during hydride abstraction (or radical cation formation), thereby accelerating the oxidation rate compared to the unsubstituted THQ.

-

Pathway:

-

Abstraction of H from C2/C4 or Single Electron Transfer (SET) from N1.

-

Formation of a dihydroquinoline (imine/enamine) intermediate.[1]

-

Tautomerization and second oxidation event to yield the quinoline.

-

-Elimination of Ammonia/Amines

In 3,4-diamino systems, the amine at C4 is benzylic (secondary benzylic position). Under acidic or thermal stress, this group can undergo elimination.[2]

-

Driving Force: Formation of a conjugated dihydroquinoline intermediate (e.g., 1,2-dihydroquinoline or 1,4-dihydroquinoline).

-

Outcome: Loss of the pharmacophore (the diamine) and generation of a reactive Michael acceptor or fully aromatic species.

Stereochemical Epimerization

Synthesis of 3,4-disubstituted THQs often yields a mixture of cis- and trans- isomers.

-

Thermodynamics: The trans- isomer (diequatorial-like conformation) is generally thermodynamically preferred in the absence of chelation.

-

Risk: Cis- isomers (often kinetically trapped during hydrogenation or Povarov reactions) may epimerize to trans- under basic conditions or during salt formation, altering the 3D vector of the pharmacophore.

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the cascade from the stable THQ diamine to its degradation products.

Figure 1: Primary degradation pathways of 3,4-diamino-1,2,3,4-tetrahydroquinolines.

Part 3: Experimental Assessment Protocols

To validate the stability of a new THQ-diamine candidate, the following "Self-Validating" stress testing protocol is recommended. This goes beyond standard ICH guidelines to target the specific liabilities of this scaffold.

Protocol A: Oxidative Stress Challenge

Objective: Determine susceptibility to aromatization.

-

Preparation: Dissolve compound (1 mg/mL) in MeCN/H2O (1:1).

-

Stress Condition 1 (Mild): Add 10 mol% AIBN (radical initiator), heat to 40°C under air for 24h.

-

Stress Condition 2 (Metabolic Mimic): Add 5 eq. MnO2 or DDQ (chemical oxidant) at RT for 1h.

-

Analysis:

-

HPLC/UPLC: Monitor appearance of the "Quinoline Peak." This peak will have a significantly different UV spectrum (red-shifted absorption due to extended conjugation) and longer retention time (loss of polarity/H-bond donors).

-

Mass Spec: Look for [M-2H] and [M-4H] ions.

-

Protocol B: Stereochemical Integrity Test

Objective: Assess epimerization risk.

-

Preparation: Dissolve pure cis- or trans- isomer in

-Methanol. -

Condition: Add 1.0 eq.

(base challenge) or 1.0 eq. -

Analysis: Quantitative

-NMR.-

Marker: Monitor the coupling constant (

) of the H3-H4 protons. -

Cis- typically shows

Hz (eq-ax or eq-eq depending on conformation). -

Trans- typically shows

Hz (ax-ax).

-

Data Summary Table: Stability Markers

| Degradation Mode | Key Reagent/Condition | Analytical Marker | Critical Limit (Acceptance) |

| Aromatization | Air, Light, | < 0.5% Quinoline / 24h | |

| Elimination | Heat (>60°C), Acid | Loss of Amine Mass (-17 Da) | < 0.2% Elimination / 24h |

| Epimerization | Base (pH > 9) | Change in | > 99:1 dr retention |

Part 4: Stabilization Strategies (Mitigation)

If a lead compound fails the protocols above, employ these structural modifications.

N1-Acylation (The "Electron Sink")

The most effective stabilization tactic is to reduce the electron density of the aniline nitrogen (N1).

-

Action: Convert the free N1-H to a urea, carbamate, or amide.

-

Mechanism: The carbonyl group withdraws electron density via resonance, raising the oxidation potential of the ring. This makes the initial hydride abstraction significantly harder.

-

Trade-off: May alter solubility and permeability.

Conformational Locking

-

Action: Incorporate the diamine into a fused ring (e.g., hexahydropyrrolo[3,2-c]quinoline).

-

Mechanism: Rigidifying the C3-C4 bond prevents the orbital alignment required for facile elimination or dehydrogenation.

Salt Selection

-

Action: Formulate as a di-salt (e.g., 2HCl or 2Tosylate).

-

Mechanism: Protonating the vicinal amines converts them from Electron Donating Groups (EDG) to Electron Withdrawing Groups (EWG) (

), drastically deactivating the ring toward oxidation.

Part 5: Stability Decision Tree

Use this workflow to guide structural optimization.

Figure 2: Structural optimization workflow for stabilizing THQ diamines.

References

-

Oxidative Aromatization Mechanism

- Title: Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline substructures to quinolinium by human liver microsomes.

- Source: Drug Metabolism and Disposition (via PubMed).

-

URL:[Link]

-

Synthesis and Stereochemistry

-

General THQ Reactivity

- Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... using Domino Reactions.

- Source: Molecules (MDPI).

-

URL:[Link]

-

Oxidative Conditions & Reagents

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 4. Oxidative Aromatization of 3,4-Dihydroquinolin-2(1 H)-ones to Quinolin-2(1 H)-ones Using Transition-Metal-Activated Persulfate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Patent Landscape: Tetrahydroquinoline-6,7-diamine Intermediates in Drug Discovery

Executive Summary

The tetrahydroquinoline-6,7-diamine scaffold represents a critical "ortho-diamine" handle in modern medicinal chemistry.[1] Unlike the ubiquitous 6,7-dimethoxy variants used in MDR reversal, the 6,7-diamine is a transient but high-value intermediate designed for the synthesis of linearly fused tricyclic heterocycles.[1]

This guide analyzes the patent landscape and technical utility of this intermediate.[1] It serves as the primary gateway to imidazo[4,5-g]quinolines and pyrido[2,3-g]quinoxalines , privileged structures in kinase inhibition (BTK, PI3K) and bacterial efflux pump modulation. For drug developers, mastering the regioselective synthesis of this diamine is the key to unlocking a library of bioactive "g-fused" systems.[1]

Part 1: Chemical Architecture & Strategic Significance

The "Ortho-Diamine" Handle

The 6,7-diamino-1,2,3,4-tetrahydroquinoline (THQ) core is functionally distinct from its quinoline aromatic counterpart.[1] The saturation of the pyridine ring (positions 1-4) alters the pKa and solubility profile, while the 6,7-diamine motif on the benzene ring provides a nucleophilic platform for annulation.

Why the 6,7-Position?

-

Linear Fusion (g-face): Condensation at the 6,7-positions yields linear tricyclic systems (e.g., imidazo[4,5-g]quinoline). This linear topology mimics the geometry of purines and tricyclic antidepressants, facilitating intercalation into DNA or binding to ATP pockets in kinases.[1]

-

Angular Fusion (f-face): Contrast this with 5,6- or 7,8-substitution, which leads to angular geometries often associated with different receptor profiles (e.g., GPCRs).

Visualization: The Synthetic Gateway

The following diagram illustrates the central role of the 6,7-diamine intermediate in accessing diverse therapeutic classes.

Figure 1: The 6,7-diamino-THQ intermediate acts as a divergent node for synthesizing bioactive tricyclic scaffolds.

Part 2: Patent Landscape Analysis

The patent landscape for this intermediate is characterized by its use as a "means to an end" rather than the final product.[1] The intellectual property clusters around the downstream tricyclic derivatives.[1]

Key Therapeutic Clusters

| Therapeutic Area | Target Mechanism | Patent Context |

| Oncology | Kinase Inhibition (BTK, BMX, PI3K) | Patents describe imidazo[4,5-g]quinolines as ATP-competitive inhibitors.[2] The linear structure allows deep penetration into the kinase hinge region.[1] |

| Infectious Disease | Efflux Pump Inhibition (AdeB, AdeG) | Recent disclosures (e.g., Acinetobacter research) identify imidazo[4,5-g]quinoline-4,9-diones (KSA5 analogs) as potent reversal agents for antibiotic resistance. |

| Virology | HCV / Flaviviridae | Triazolo[4,5-g]quinolines derived from the diamine show activity against viral replication, specifically targeting polymerase functions.[1] |

Assignee Trends

-

Academic/Biotech Consortia: Much of the recent innovation, particularly regarding efflux pump inhibitors and specific antiviral scaffolds, originates from academic medicinal chemistry groups (e.g., research into Acinetobacter resistance) rather than large pharma blockbusters.

-